2-Furancarboxaldehyde, 4-nitro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nitrofuran compounds often involves nitration reactions, where a nitro group is introduced into the furan ring. For example, the nitration of 4,5-dibromo-2-furaldehyde with nitric acid in acetic anhydride leads to the replacement of a bromine atom by a nitro group, forming 4-bromo-5-nitro-2-furanmethanediol diacetate (Tarasova & Gol'dfarb, 1965).

Molecular Structure Analysis

The molecular structure of nitrofuran compounds can be analyzed through crystallography and spectroscopy. For instance, the crystal structure of related compounds, like 3-nitro-2-pyridinecarboxaldehyde-furan-2-carbohydrazone, has been characterized, showing that these molecules form a 1D chain structure by N-H···O hydrogen bonding (Wang & Lin, 2018).

Chemical Reactions and Properties

Nitrofurans undergo various chemical reactions, including redox reactions and interactions with biological targets. For example, 5-nitro-2-furaldehyde forms an anion of nitronic acid in alkaline solutions, leading to a series of complex reactions in different pH conditions (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).

Aplicaciones Científicas De Investigación

Field: Biochemistry

- Application : Furfural has been found in the methanolic extract of defatted Jatropha curcas L. seed kernels .

- Method of Application : The kernels are defatted and then subjected to methanolic extraction. The extract is then analyzed using High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .

- Results : The methanolic extract showed the presence of several bioactive compounds including furfural. The extract exhibited antimicrobial activity against both Gram positive and Gram negative pathogenic bacteria. It also showed antioxidant activities comparable to β-carotene .

Field: Pharmaceutical and Cosmetics

- Application : Furfural shows antibacterial and antifungal activity, making it applicable in pharmaceuticals and cosmetics .

- Method of Application : Furfural can be incorporated into pharmaceutical formulations or cosmetic products due to its antimicrobial properties .

- Results : Products containing furfural may exhibit enhanced antimicrobial properties, potentially improving their effectiveness against various pathogens .

Field: Pesticides

- Application : Furfural is used in pesticides .

- Method of Application : Furfural can be formulated into pesticide products due to its antimicrobial and antifungal properties .

- Results : Pesticides containing furfural may be more effective at controlling certain pests due to the compound’s bioactive properties .

Propiedades

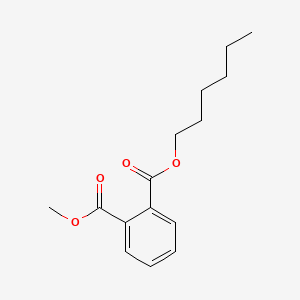

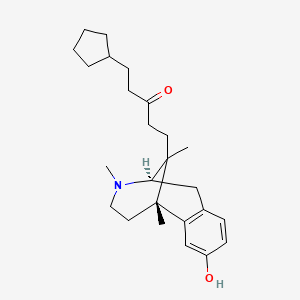

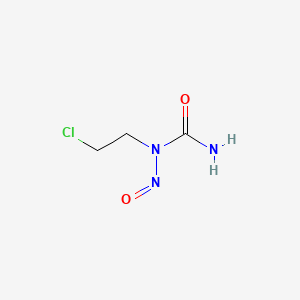

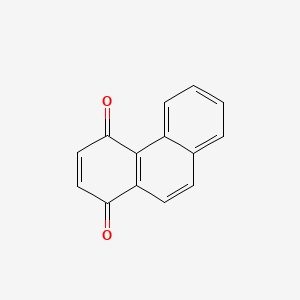

IUPAC Name |

4-nitrofuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRBMMMGCYHUNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973043 |

Source

|

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furancarboxaldehyde, 4-nitro- | |

CAS RN |

57500-49-9 |

Source

|

| Record name | 4-Nitrofurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[g]isoquinoline-5,10-dione](/img/structure/B1198640.png)